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Background and Significance G-quadruplexes (G4s) are four-stranded secondary structures formed in

guanine-rich regions of DNA and RNA, playing crucial roles in regulating gene expression, telomere

maintenance, and genomic stability [1]. Their formation is particularly significant in the promoter regions of

oncogenes and in nucleotide repeat expansions linked to neurodegenerative diseases. Fangchinoline is a

bisbenzylisoquinoline alkaloid that has been identified as an effective natural small-molecule ligand for

stabilizing G4 structures. It shows a strong binding affinity for G4s and can induce a conformational

conversion from a mixed parallel/anti-parallel to a parallel G4 topology [2]. This ability to modulate G4

structure is especially relevant for targeting the hexanucleotide repeat expansion (HRE) in the C9orf72

gene (d(GGGGCC)n), the most common genetic cause of ALS and FTD [3]. Stabilizing the G4 structures

formed by this expansion is considered a potential therapeutic strategy to counteract the associated

neurotoxicity.

Mechanism of Action Fangchinoline exerts its effects through multiple mechanisms:

Structural Stabilization and Conversion: Fangchinoline binds to and thermodynamically stabilizes
G4 structures. For the bcl2 G-quadruplex, it facilitates a conformational change to a parallel stranded

structure [2]. Similarly, for the C9orf72 HRE DNA, it stabilizes and alters the structure to a parallel
topology [3].

Groove Binding Mode: Molecular docking studies with AutoDock suggest that fangchinoline binds
to the groove regions of parallel C9-HRE G-quadruplexes [3]. This binding interaction is a key

aspect of its stabilizing effect.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s573504?utm_src=pdf-body
https://www.smolecule.com/products/s573504?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12347789/
https://www.smolecule.com/products/s573504?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01881h
https://www.mdpi.com/1420-3049/28/12/4671
https://www.smolecule.com/products/s573504?utm_src=pdf-body
https://www.smolecule.com/products/s573504?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01881h
https://www.mdpi.com/1420-3049/28/12/4671
https://www.smolecule.com/products/s573504?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/12/4671
https://www.smolecule.com/products/s573504?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Dual DNA and RNA G4 Targeting: Fangchinoline can recognize and improve the thermal stability

of both C9-HRE DNA and RNA G-quadruplexes. This is crucial for C9ALS/FTD, as the toxic gain-of-
function is linked to both the DNA expansion and the transcribed RNA [3].

The following diagram illustrates the core mechanism and experimental strategy for using fangchinoline to

target G-quadruplexes in the context of C9ALS/FTD.
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Table 1: Documented Effects of Fangchinoline on Various G-Quadruplex Structures

G-Quadruplex
Target

Observed Effect(s) of
Fangchinoline

Key Experimental Findings Reference

bcl2 G-Quadruplex Binding affinity, thermodynamic
stabilization, induces

conformational conversion.

Induced formation and
conversion from mixed

parallel/anti-parallel to a parallel
structure.

[2]

C9orf72 HRE DNA
(d(GGGGCC)₄)

Stabilization, alteration to
parallel topology, increased

thermal stability.

Regulates structure and
stability; docking suggests

groove-binding mode.

[3]

C9orf72 HRE DNA
(d(GGGGCC)₈)

Recognizes and stabilizes long

tandem G4 structure, induces
parallel topology.

Binds to unstacked tandem GQs

arranged in a "bead-on-a-string"
mode.

[3]

C9orf72 HRE RNA
(r(GGGGCC)₄)

Recognition and significant
improvement of thermal

stability.

Potential to target toxic RNA foci
and inhibit RAN translation.

[3]

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies used to characterize fangchinoline's

interaction with G-quadruplexes.

Protocol 1: Inducing and Characterizing G-Quadruplex Formation
via CD Spectroscopy

This protocol is used to study the ability of fangchinoline to induce and alter the topology of G-

quadruplexes.

1.1 Sample Preparation
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G4-Forming Oligonucleotides: Synthesize and purify the DNA sequences of interest (e.g., C9-

24mer: d(GGGGCC)₄ or bcl2 promoter sequence).
Stock Solution: Prepare a stock solution of the oligonucleotide in an appropriate buffer (e.g., 10 mM

Lithium Cacodylate buffer, pH 7.4) and anneal it by heating to 95°C for 5-10 minutes, followed by slow
cooling to room temperature.

Cation Conditioning: To study the effect of monovalent cations, add KCl or NaCl to the annealed
oligonucleotide solution to a final concentration of 10 mM to 150 mM and incubate for at least 30

minutes before measurement [3].
Ligand Addition: Prepare a stock solution of fangchinoline in DMSO. Introduce fangchinoline to

the G4 solution at the desired molar ratio (e.g., 1:1, 1:5, or 1:10 G4-to-ligand). Maintain the final
concentration of DMSO below 1% (v/v) to avoid artifacts, and use a DMSO-only control.

1.2 Circular Dichroism (CD) Spectroscopy

Instrument Settings: Use a spectropolarimeter with a temperature-controlled unit. Set the scanning
speed to 100 nm/min, bandwidth to 1 nm, and response time to 4 seconds. Perform scans over a

wavelength range of 220 to 320 nm.
Data Collection: Record the CD spectra of the G4 sample alone and with fangchinoline in the

presence of K+ or Na+ ions. For thermal stability analysis, monitor the CD signal at a specific
wavelength (e.g., 264 nm or 290 nm) while increasing the temperature (e.g., from 20°C to 95°C at a

rate of 0.5°C/min) [3].
Data Analysis: Identify G4 topology based on CD spectrum signatures. A positive peak at ~290 nm
and a negative peak at ~260 nm suggest an anti-parallel topology, while a positive peak at ~260 nm
indicates a parallel topology. The conformational conversion induced by fangchinoline can be

observed by a shift in these peaks. Plot the CD signal versus temperature to determine the melting
temperature (Tm).

Protocol 2: Fluorescence-Based Binding and Stabilization Assay

This protocol uses a fluorescent probe to detect fangchinoline's binding to pre-formed G-quadruplexes.

2.1 Thioflavin T (ThT) Displacement Assay

G4 Formation: Form G4 structures as described in Protocol 1.1.

ThT Incubation: Prepare a solution containing the G4 structure and Thioflavin T (ThT). Use a molar
ratio where ThT is in slight excess (e.g., 1:5 G4-to-ThT). Incubate in the dark for 15-30 minutes.

Ligand Titration: Titrate increasing concentrations of fangchinoline into the G4/ThT solution.
Measurement: After each addition of fangchinoline, measure the fluorescence of ThT (excitation

~425 nm, emission ~485 nm). A decrease in fluorescence intensity indicates that fangchinoline is
displacing ThT from the G4 structure, confirming direct binding.
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2.2 Monitoring RNA G-Quadruplex Stabilization

RNA Oligo Preparation: Use the RNA sequence r(GGGGCC)₄. Anneal it similarly to DNA, but
ensure the buffer and conditions are suitable for RNA (e.g., using RNase-free water and reagents).

Complex Formation: Incubate the RNA G4 with fangchinoline.
Detection with ThT: Use ThT, which also binds to RNA G4s, to monitor stabilization. Measure the

fluorescence spectra of the ThT-RNA G4 complex with and without fangchinoline. An increase in
fluorescence intensity and/or thermal stability indicates stabilization of the RNA G4 by fangchinoline
[3] [4].

The experimental workflow for these protocols is summarized in the following diagram.
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Critical Considerations for Experimental Design

G-Quadruplex Polymorphism: G4 structures are highly dynamic and their formation can be

influenced by sequence context, ionic conditions (K+ vs. Na+), and strand stoichiometry. Always
confirm the baseline G4 topology under your specific experimental conditions before testing ligands

[3] [1].
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Ligand Specificity: Assess the specificity of fangchinoline for G4 structures versus double-stranded

DNA (dsDNA) using control experiments (e.g., with calf thymus DNA) to rule out non-specific binding.
Cellular Validation: The protocols above are primarily in vitro. To establish therapeutic relevance,

findings must be validated in cellular and animal models of disease (e.g., C9ALS/FTD models) to
assess effects on transcription, RNA foci formation, and RAN translation [3].

Conclusion and Future Perspectives

Fangchinoline is a versatile natural product ligand capable of stabilizing and restructuring G-quadruplexes

in both DNA and RNA. The provided application notes and detailed protocols for CD spectroscopy and

fluorescence assays offer a foundation for researchers to further investigate its mechanism and efficacy.

Future work should focus on evaluating its effects in pathological cellular models, optimizing its

specificity and potency through structural derivatization, and thoroughly assessing its in vivo

pharmacokinetics and toxicity profile for therapeutic development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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